![molecular formula C21H20FN3O3S B6561024 N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide CAS No. 946294-72-0](/img/structure/B6561024.png)
N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide
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Overview
Description
The compound “N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4-dimethoxybenzamide” is a derivative of the imidazo[2,1-b]thiazole nucleus . This scaffold is known for its interesting chemistry and biological activity . The compound is part of a series that has been synthesized and tested for in vitro antiproliferative activities against a panel of 55 cell lines of nine different cancer types .
Synthesis Analysis
The synthesis of this compound and its series has been described in the literature . The compounds were tested for their in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI . The activities of these compounds were compared with that of Sorafenib, a reference standard drug .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole nucleus . This nucleus is a very interesting scaffold in terms of chemistry and biological activity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the literature . The compound is part of a series that has been synthesized and tested for in vitro antiproliferative activities .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Antitubercular Activity
Indole derivatives have shown promise against tuberculosis. Although data on our compound are lacking, its indole moiety suggests potential antitubercular effects.
Mechanism of Action
Target of Action
It’s worth noting that imidazole and thiazole derivatives, which are part of the compound’s structure, have been reported to show a broad range of biological activities . They interact with multiple receptors, which makes them useful in the development of new drugs .
Mode of Action
Imidazole and thiazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole and thiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s solubility in water and other polar solvents, as suggested by the properties of imidazole , may influence its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole and thiazole derivatives , it can be inferred that the compound may have various molecular and cellular effects.
properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-27-17-8-5-14(11-18(17)28-2)20(26)23-12-16-19(13-3-6-15(22)7-4-13)24-21-25(16)9-10-29-21/h3-8,11H,9-10,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMJSPYOYWUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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